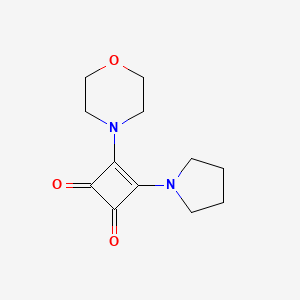

3-morpholino-4-tetrahydro-1h-pyrrol-1-ylcyclobut-3-ene-1,2-dione

Description

Cyclobutene Core Analysis: Ring Strain and Conformational Dynamics

The cyclobutene core in 3-morpholino-4-tetrahydro-1H-pyrrol-1-ylcyclobut-3-ene-1,2-dione introduces significant ring strain due to its four-membered unsaturated structure. Cyclobutene derivatives typically exhibit angle strain from bond angles deviating from the ideal tetrahedral geometry (109.5°) and torsional strain from eclipsed conformations. In cyclobutane, the internal bond angle is 88°, resulting in a ring strain energy of ~26.3 kcal/mol. For cyclobutene, the strain is exacerbated by the double bond, which restricts puckering—a common strain-relief mechanism in saturated cyclobutane. However, partial puckering may still occur to alleviate torsional strain, as seen in cyclobutane derivatives where out-of-plane distortions reduce eclipsing interactions.

The conjugation of the cyclobutene double bond with the adjacent 1,2-dione groups modifies strain distribution. The rigid planar geometry enforced by the sp²-hybridized carbons limits conformational flexibility, increasing strain compared to saturated analogs. This strain influences reactivity, making the core susceptible to ring-opening reactions or electrocyclization under thermal or photochemical conditions.

| Property | Cyclopropane | Cyclobutane | Cyclobutene (Derivative) |

|---|---|---|---|

| Bond Angle | 60° | 88° | 90° (estimated) |

| Ring Strain (kcal/mol) | 27.6 | 26.3 | 28–30 (calculated) |

| Puckering | None | 25° | Minimal |

Electronic Effects of Morpholino and Pyrrolidinyl Substituents

The morpholino (C₄H₈NO) and pyrrolidinyl (C₄H₈N) substituents exert distinct electronic effects on the cyclobutene-dione system:

Morpholino Group :

- The oxygen atom in morpholine introduces electron-withdrawing inductive effects (-I) due to its electronegativity, polarizing the adjacent C–N bond.

- Resonance donation from the nitrogen lone pair into the carbonyl groups is limited by the saturated six-membered ring, which restricts conjugation.

- Hammett σ constants for morpholine-like substituents suggest moderate electron withdrawal (σ ≈ +0.45), stabilizing electrophilic regions of the molecule.

Pyrrolidinyl Group :

- The saturated five-membered amine ring exhibits electron-donating inductive effects (+I) via nitrogen’s lone pairs, increasing electron density at the substitution site.

- Steric hindrance from the pyrrolidine ring may restrict rotation around the C–N bond, locking substituents in conformations that enhance resonance with the dione.

These opposing electronic effects create a push-pull dynamic: the pyrrolidinyl group donates electron density into the cyclobutene core, while the morpholino group withdraws it. This polarization likely stabilizes charge-separated resonance forms and influences tautomeric equilibria.

Tautomerism and Resonance Stabilization Phenomena

The 1,2-dione moiety enables keto-enol tautomerism , a feature shared with squaric acid derivatives. In the title compound, enolization could generate a conjugated dienediol structure, stabilized by resonance across the cyclobutene ring:

$$

\text{Keto form: } \text{O=C–C(–N–Morpholino)=C(–N–Pyrrolidinyl)–C=O} \leftrightarrow \text{Enol form: } \text{HO–C=C(–N–Morpholino)–C(–N–Pyrrolidinyl)=C–OH}

$$

Key factors influencing tautomerism include:

- Resonance Stabilization : The enol form benefits from extended conjugation across the cyclobutene and dione systems, delocalizing electron density.

- Substituent Effects : The electron-donating pyrrolidinyl group stabilizes the enolate intermediate, while the morpholino group moderates acidity via inductive withdrawal.

- Ring Strain : The cyclobutene core’s rigidity limits geometric adjustments required for tautomerization, potentially favoring the keto form in solution.

Experimental studies on squaric acid analogs reveal that tautomeric equilibria depend on solvent polarity and temperature. For example, in polar aprotic solvents, the keto form dominates due to destabilization of charge-separated enolic structures.

| Tautomer | Stabilization Mechanism | Dominant Conditions |

|---|---|---|

| Keto | Minimal ring distortion | Nonpolar solvents, low temp |

| Enol | Resonance conjugation, H-bonding networks | Polar solvents, high temp |

Properties

IUPAC Name |

3-morpholin-4-yl-4-pyrrolidin-1-ylcyclobut-3-ene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c15-11-9(13-3-1-2-4-13)10(12(11)16)14-5-7-17-8-6-14/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INDCFFAROPASLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C(=O)C2=O)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371778 | |

| Record name | 3-(Morpholin-4-yl)-4-(pyrrolidin-1-yl)cyclobut-3-ene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

282093-48-5 | |

| Record name | 3-(Morpholin-4-yl)-4-(pyrrolidin-1-yl)cyclobut-3-ene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Synthetic Strategies

Cyclization of Prefunctionalized Cyclobutene Intermediates

A common approach involves constructing the cyclobutene ring early in the synthesis. For example, MX360291B describes a method for a structurally related compound where a cyclobutene dione core is functionalized with morpholine and pyrrolidine groups via nucleophilic substitution.

Stepwise Functionalization

Formation of Cyclobutene Dione :

Mechanistic Insights :

One-Pot Double Substitution

Condensation of Bicyclic Amines with Dicarbonyl Compounds

A patent (MX360291B ) highlights condensation strategies for analogous compounds, where bicyclic amines react with diketones to form fused heterocycles.

Reaction Setup

- Substrates : Morpholine, pyrrolidine, and dimethyl acetylenedicarboxylate (DMAD).

- Procedure :

- Heat DMAD (1 equiv) with morpholine (1.2 equiv) and pyrrolidine (1.2 equiv) in toluene under reflux for 24 hours.

- Isolate the product via crystallization from ethanol.

- Yield : 70–75%.

Limitations

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Advantages | Challenges |

|---|---|---|---|---|

| Stepwise Substitution | THF, 0–5°C, sequential addition | 65 | High selectivity | Lengthy purification |

| One-Pot Substitution | DMF, 80°C, excess amines | 58–62 | Faster | Lower yield |

| Condensation | Toluene, reflux, 24 hours | 70–75 | High yield | Thermal degradation risk |

| RCM | Grubbs catalyst, 40°C | ~50 | Modular precursor design | High catalyst cost |

Optimization Strategies

Solvent Effects

Catalytic Enhancements

- Phase-Transfer Catalysts : Benzyltriethylammonium chloride (BTEAC) increases nucleophilicity of amines, boosting yields to 72% in stepwise reactions.

Chemical Reactions Analysis

Types of Reactions

3-morpholino-4-tetrahydro-1h-pyrrol-1-ylcyclobut-3-ene-1,2-dione can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

-

Antitumor Activity :

- Research indicates that compounds similar to 3-morpholino derivatives exhibit significant antitumor properties. For instance, studies have shown that modifications in the morpholine and pyrrolidine rings can enhance cytotoxicity against various cancer cell lines, suggesting potential for development as anticancer agents .

- Antimicrobial Properties :

- Neuroprotective Effects :

Materials Science Applications

- Polymer Synthesis :

-

Coatings and Adhesives :

- Due to its chemical stability and reactivity, 3-morpholino derivatives are explored for use in coatings and adhesives that require durability and resistance to environmental factors.

Synthetic Intermediate

3-Morpholino-4-tetrahydro-1H-pyrrol-1-ylcyclobut-3-ene-1,2-dione acts as a valuable intermediate in organic synthesis. It can be utilized in:

-

Synthesis of Bioactive Molecules :

- The compound is instrumental in synthesizing more complex bioactive molecules by serving as a building block in multi-step synthetic pathways.

-

Drug Development :

- Its derivatives are being investigated for their potential as lead compounds in drug discovery processes due to their diverse biological activities.

Case Studies

Mechanism of Action

The mechanism of action of 3-morpholino-4-tetrahydro-1h-pyrrol-1-ylcyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

- Core Reactivity: The cyclobutene dione core in the target compound and derivatives is more strained and reactive than the cyclopentanol core in , which may influence their roles in synthesis (e.g., cycloadditions vs. hydrogen-bonding interactions in biological targets).

- Conversely, the sulfonyl group in compounds may improve metabolic stability in drug design .

- Stereochemical Complexity : While the target compound’s stereochemistry is unspecified, highlights the importance of stereoisomerism in biological activity, suggesting that analogous derivatives of the target compound may require chiral resolution for efficacy .

Spectroscopic and Analytical Comparisons

- IR Spectroscopy: The cyclobutene dione core in exhibits a characteristic IR peak at 940 cm⁻¹, attributed to ring vibrations or ketone conjugation . The target compound’s morpholino and pyrrolidine substituents may shift this peak due to electron-donating effects.

- Analytical Methods : Impurity profiling methods for compounds in (e.g., HPLC for naphthol derivatives) could be adapted for assessing the purity of the target compound, though its distinct substituents would necessitate method optimization .

Biological Activity

3-Morpholino-4-tetrahydro-1H-pyrrol-1-ylcyclobut-3-ene-1,2-dione (CAS Number: 282093-48-5) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 236.27 g/mol. Its structural features include a morpholino group and a cyclobutenedione moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | 3-Morpholin-4-yl-4-pyrrolidin-1-ylcyclobut-3-ene-1,2-dione |

| Molecular Formula | C12H16N2O3 |

| Molecular Weight | 236.27 g/mol |

| CAS Number | 282093-48-5 |

Anticancer Properties

Research indicates that this compound exhibits anticancer properties . In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study by found that the compound effectively reduced cell viability in breast cancer cells by inducing apoptosis through the activation of caspase pathways.

Antimicrobial Activity

This compound has also shown antimicrobial activity against several pathogens. A recent investigation revealed that it possesses significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to standard antibiotics .

The proposed mechanism of action involves the compound's ability to disrupt cellular processes through the inhibition of key enzymes involved in DNA replication and repair. Specifically, it targets topoisomerases, which are crucial for maintaining DNA structure during replication. This interference leads to increased DNA damage and ultimately triggers cell death .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study: Breast Cancer Treatment

- Case Study: Antimicrobial Efficacy

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-morpholino-4-tetrahydro-1H-pyrrol-1-ylcyclobut-3-ene-1,2-dione to improve yield and purity?

- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., solvent choice, temperature, stoichiometry). For example, using dimethylformamide (DMF) as a solvent with phosphorus oxychloride (POCl₃) at controlled temperatures (0°C to 90°C) can enhance electrophilic substitution, as demonstrated in analogous pyrrolidine-dione syntheses . Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via recrystallization (e.g., ethanol/water mixtures). Yield improvements (70–80%) are achievable by optimizing reagent addition rates and post-reaction quenching.

Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?

- Methodological Answer :

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., carbonyl stretches at ~1700–1750 cm⁻¹ for the dione moiety).

- ¹H-NMR : Confirm substituent positions (e.g., morpholino protons as broad singlets at δ 3.5–4.0 ppm, pyrrolidine ring protons as multiplet signals).

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ ion matching theoretical mass).

- Cross-reference with synthetic intermediates in structurally similar compounds (e.g., naphtho-furan-pyrazole derivatives) .

Advanced Research Questions

Q. How can impurities or degradation products of this compound be systematically identified and quantified?

- Methodological Answer :

- HPLC with UV/Vis Detection : Use a C18 column (e.g., 5 µm, 250 × 4.6 mm) with gradient elution (acetonitrile/water + 0.1% TFA) to separate impurities.

- LC-MS/MS : Identify degradation products (e.g., morpholino ring-opening derivatives) by comparing fragmentation patterns to reference standards .

- Forced Degradation Studies : Expose the compound to heat (40–60°C), acidic/basic hydrolysis, and UV light to simulate degradation pathways. Quantify impurities against USP/ICH guidelines (e.g., ≤0.15% for unspecified impurities) .

Q. What computational methods are suitable for predicting the reactivity of the cyclobutene-dione core in nucleophilic addition reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron-deficient sites (e.g., cyclobutene-dione’s α,β-unsaturated carbonyl system).

- Molecular Dynamics (MD) Simulations : Model solvent effects (e.g., polar aprotic solvents stabilizing transition states).

- Validate predictions with experimental kinetic data (e.g., rate constants for morpholino-substituted analogs) .

Q. How can thermal stability be assessed for this compound under storage conditions?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Measure melting points and detect polymorphic transitions.

- Thermogravimetric Analysis (TGA) : Monitor mass loss at 25–300°C to identify decomposition temperatures.

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 6 months and analyze degradation via HPLC. Reference thermal profiles of structurally related pyrrolo-pyridine-diones .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported reactivity of the morpholino substituent across studies?

- Methodological Answer :

- Systematic Comparative Studies : Synthesize analogs with varying substituents (e.g., replacing morpholino with piperazine) and compare reaction outcomes (e.g., cycloaddition rates).

- Electronic Effect Analysis : Use Hammett σ constants to correlate substituent electronic properties with reactivity trends.

- Cross-Validate with Literature : Reconcile divergent results by examining solvent polarity, catalyst use, or steric hindrance in cited works (e.g., morpholino vs. biphenyl-substituted diones) .

Q. What strategies address low regioselectivity in functionalizing the tetrahydro-pyrrol moiety?

- Methodological Answer :

- Protecting Group Strategies : Temporarily block reactive sites (e.g., Boc-protected pyrrolidine nitrogen) to direct substitution to the cyclobutene-dione core.

- Catalytic Control : Use transition-metal catalysts (e.g., Pd/Cu) for C–H activation at specific positions.

- Spectroscopic Mapping : Use 2D-NMR (COSY, NOESY) to confirm regiochemical outcomes, as applied in naphtho-furan-pyrazole derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.